molecular formula C10H9N3O3 B1451676 [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid CAS No. 1092250-54-8

[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid

Cat. No.: B1451676
CAS No.: 1092250-54-8
M. Wt: 219.2 g/mol
InChI Key: DOHHSZNQWNXEAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid is a chemical compound with the molecular formula C10H9N3O3. It is characterized by the presence of a triazole ring attached to a phenoxyacetic acid moiety. This compound is primarily used in research settings and has various applications in chemistry, biology, medicine, and industry.

Safety and Hazards

“[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid” is classified as Acute Tox. 4 Oral, Eye Irrit. 2, and Skin Sens. 1 . The associated hazard statements are H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), and H319 (Causes serious eye irritation) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid typically involves the reaction of 4H-1,2,4-triazole with phenoxyacetic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenoxyacetic acid, followed by the addition of 4H-1,2,4-triazole. The reaction is usually carried out in a solvent like ethanol or water at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the need for manual intervention .

Chemical Reactions Analysis

Types of Reactions

[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring is known to bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes and has potential therapeutic implications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-[2-(1,2,4-triazol-4-yl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c14-10(15)5-16-9-4-2-1-3-8(9)13-6-11-12-7-13/h1-4,6-7H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHHSZNQWNXEAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=NN=C2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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